[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Description
[(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride is a cyclopropane-containing amine salt with the molecular formula C₇H₁₄ClN and a molecular weight of ~147.46 g/mol. The compound features a strained cyclopropane ring substituted with two methyl groups at the 2,2-positions, a methylene bridge (-CH₂-), and a methylamine group (-NHCH₃) protonated as a hydrochloride salt.
Properties
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPLAWTEXKNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-84-1 | |
| Record name | Cyclopropanemethanamine, N,2,2-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride typically involves the reaction of 2,2-dimethylcyclopropylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Molecular Features of Comparable Amine Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| [(2,2-Dimethylcyclopropyl)methyl]methylamine HCl | C₇H₁₄ClN | 147.46 | Cyclopropane with 2 methyl groups, methylamine |
| 2-Chloro-N,N-dimethylpropylamine HCl | C₅H₁₂Cl₂N | 156.91 | Chloro substituent, dimethylamine |
| Methylamine HCl | CH₅ClN | 67.52 | Simple methylamine salt |
| 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine HCl | C₇H₁₃ClF₃N | 203.63 | Cyclopropane, trifluoroethyl group |
Key Observations :
- Cyclopropane vs. The chloro compound’s higher molecular weight (156.91 g/mol) reflects its additional chlorine atoms, which may enhance polarity but reduce lipophilicity .
- Trifluoroethyl Derivative : The trifluoroethyl-substituted cyclopropane (C₇H₁₃ClF₃N) exhibits significantly higher molecular weight (203.63 g/mol) due to fluorine atoms, which increase electronegativity and may improve metabolic stability in drug design .
- Simpler Methylamine HCl : The smaller methylamine hydrochloride (CH₅ClN) lacks complex substituents, resulting in lower molecular weight (67.52 g/mol) and likely higher aqueous solubility .
Physicochemical and Functional Differences
A. Lipophilicity and Solubility
- The cyclopropane ring in the target compound enhances lipophilicity compared to the chloro analog, favoring membrane permeability in biological systems. However, the trifluoroethyl derivative’s fluorine atoms may counterbalance this by increasing polarity .
- Methylamine HCl, being a small molecule, is highly soluble in polar solvents, whereas cyclopropane-containing analogs may require organic solvents for dissolution .
B. Reactivity and Stability
- The strained cyclopropane ring in the target compound is prone to ring-opening reactions under acidic or thermal conditions, unlike the more stable chloro analog. This reactivity could be exploited in synthetic chemistry for controlled degradation or functionalization .
- The trifluoroethyl derivative’s C-F bonds confer resistance to metabolic degradation, making it a candidate for prolonged-action pharmaceuticals .
C. Toxicological Considerations
- Limited toxicological data are available for cyclopropane-based amines. However, precautionary measures for handling (e.g., avoiding inhalation, skin contact) align with general amine safety protocols (e.g., P261, P262 in ) .
- Methylamine HCl’s well-documented hazards (e.g., irritation) suggest similar risks for structurally related compounds unless modified by substituents .
Biological Activity
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. It is primarily studied for its role as a pharmacological agent, particularly in the context of cancer treatment and other proliferative disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Structure
The compound is characterized by a cyclopropyl moiety and a methylamine functional group, which contribute to its unique biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 145.64 g/mol
Safety Information
According to safety data, the compound is classified as causing skin and serious eye irritation (H315, H319) . Proper handling and safety measures should be observed during research and application.
Research indicates that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride may function as an inhibitor of BCDIN3D activity. BCDIN3D is an RNA methyltransferase implicated in various cellular processes, including the regulation of microRNAs (miRNAs) involved in cancer progression . The inhibition of BCDIN3D has been linked to:
- Decreased tumorigenic potential in breast cancer cells.
- Regulation of miRNA expression , which can affect cell proliferation and apoptosis.
Case Studies and Research Findings
- Inhibition of BCDIN3D :
- Impact on Cancer Cells :
-
Screening Assays :
- A screening assay developed to evaluate the efficacy of various compounds against Type III secretion systems indicated that certain derivatives could modulate cellular responses effectively . Although not directly tested on this compound, it underscores the importance of screening for biological activity in similar chemical classes.
Comparative Analysis with Other Compounds
Q & A
Q. What are the recommended synthetic routes for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A common method involves nucleophilic substitution of cyclopropylmethylamine derivatives with methyl iodide under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative approaches may use reductive amination or condensation reactions, with purification steps (e.g., recrystallization) to isolate the compound. Reaction parameters such as temperature (0–25°C) and solvent choice (e.g., ethanol or dichloromethane) are critical for reproducibility .
Q. What analytical techniques are suitable for characterizing [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
Key methods include:
- NMR Spectroscopy : For structural confirmation (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm and methylamine protons at δ 2.2–3.0 ppm) .
- HPLC/LC-MS : To assess purity (>95%) and detect impurities using reversed-phase C18 columns with mobile phases optimized for amine-containing compounds .
- Elemental Analysis : To verify molecular formula (e.g., C₈H₁₆ClN) .
- FT-IR : Identification of N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~700 cm⁻¹) .
Q. What safety precautions are necessary when handling [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
- Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride during synthesis?
- Reaction Optimization : Use factorial design experiments to evaluate variables like pH (7–9), methylamine concentration (0.1–0.5 M), and methanol content (10–30% v/v) in mobile phases for purification .
- Catalyst Screening : Test palladium or nickel catalysts in reductive amination steps to improve efficiency .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water mixtures) to isolate high-purity product (>98%) .
Q. How to resolve discrepancies in spectroscopic data when analyzing [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
- Multi-Technique Validation : Cross-validate NMR and LC-MS data to confirm molecular weight (e.g., 161.67 g/mol) and structural features .
- Control Experiments : Compare with reference standards (e.g., PubChem CID 1525768) to identify batch-specific impurities .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may distort spectral readings .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale?
- Solvent Volume Reduction : Transition from batch reactors to continuous flow systems to maintain reaction control .
- Heat Management : Optimize cooling rates during exothermic steps (e.g., methyl iodide addition) to prevent decomposition .
- Regulatory Compliance : Ensure adherence to Good Manufacturing Practices (GMP) for pharmaceutical-grade synthesis, including impurity profiling (e.g., <0.1% residual solvents) .
Q. How to design experiments to study metabolic pathways involving [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
- In Vitro Models : Use hepatic microsomes or cytochrome P450 assays to identify primary metabolites .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic fate via mass spectrometry .
- Receptor Binding Assays : Screen for activity at adrenergic or serotonin receptors using radioligand displacement (e.g., [³H]-DHA for β-adrenoceptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
